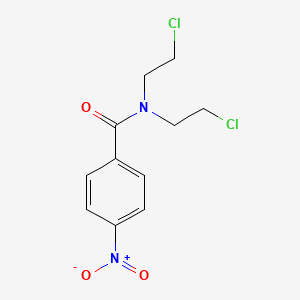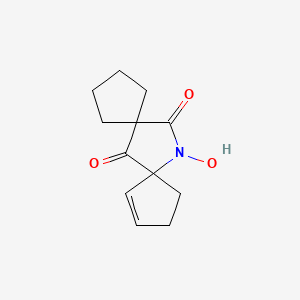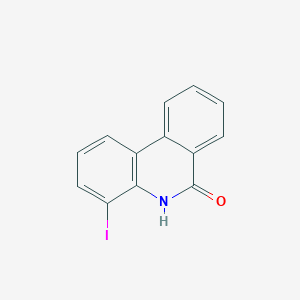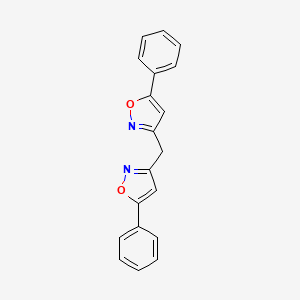
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a phenyl group at the 4-position and a benzyl group at the 1-position, with chloride as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride typically involves the quaternization of 4-phenylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-phenylpyridine+benzyl chloride→pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Benzyl-substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Industry: The compound is used in the production of ionic liquids and as a phase transfer catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. It can also inhibit certain enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Pyridinium, 4-phenyl-1-(2-phenylallyl)-, bromide: Exhibits strong antibacterial activity.
Tetrazolo[1,5-a]pyridine derivatives: Known for their antimicrobial activities.
Thienopyridine derivatives: Also exhibit antimicrobial properties.
Uniqueness: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
26942-26-7 |
|---|---|
Fórmula molecular |
C18H16ClN |
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
1-benzyl-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H16N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |
Clave InChI |
BWXBOHMYQPSHJC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

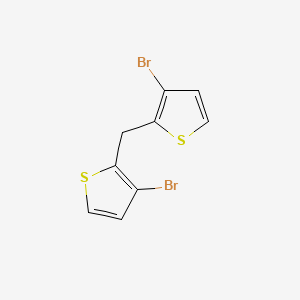
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
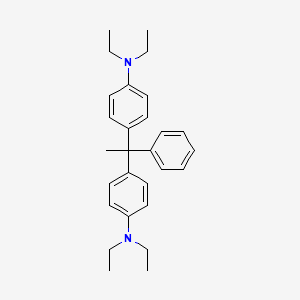
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)

